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Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

cat. No.: B094764

An In-Depth Technical Guide to the Physicochemical Properties of p-Tolylacetaldehyde

Introduction to p-Tolylacetaldehyde

p-Tolylacetaldehyde, systematically known as 2-(4-methylphenyl)acetaldehyde, is an
aromatic aldehyde of significant interest in both the pharmaceutical and fragrance industries.
Its distinct aromatic structure, featuring a benzene ring substituted with both a methyl and an
acetaldehyde group, underpins its utility as a versatile chemical intermediate and building
block. In drug development, its scaffold is relevant for the synthesis of more complex
molecules, while in the fragrance and flavor sector, it is valued for its powerful and refreshing
green, floral, and fruity aroma profile.[1][2][3] This guide provides a comprehensive overview of
its core physical properties, analytical characterization methods, and handling protocols,
tailored for researchers and drug development professionals.

Chemical Identity:

o I[UPAC Name: 2-(4-methylphenyl)acetaldehyde[4]

e Synonyms: (4-Methylphenyl)acetaldehyde, p-Methylphenylacetaldehyde
e CAS Number: 104-09-6[4]

e Molecular Formula: CoH100[5]

o Molecular Weight: 134.18 g/mol [3]
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Core Physical Properties

The physical state and fundamental constants of a compound are critical for its application in
synthesis, formulation, and quality control. p-Tolylacetaldehyde is typically described as a
colorless to light yellow clear liquid. However, with a melting point reported near ambient
temperatures, it may also exist as a solid or semi-solid, a crucial consideration for handling and
storage.

A summary of its key physical properties is presented in Table 1.

Table 1: Key Physical Properties of p-Tolylacetaldehyde

Property Value Source(s)

Colorless to light yellow clear

Appearance liquid

Molecular Weight 134.18 g/mol [3]

Melting Point 32-40 °C [2103114161071181
Boiling Point 220.1-222 °C at 760 mmHg [41[6]

Density / Specific Gravity 1.00 - 1.016 g/cm?3 at 20-25 °C [6][8]
Refractive Index 1.5255 - 1.5340 at 20 °C [L1112113116118]
Flash Point ~70 °C (158 °F) [6]

0.115 mmHg at 25 °C
Vapor Pressure . [6]
(estimated)

Solubility and Partitioning Behavior

The solubility profile of an active pharmaceutical ingredient (API) or intermediate is
fundamental to its processing, formulation, and biological activity. p-Tolylacetaldehyde exhibits
a classic profile for a moderately non-polar aromatic compound.

e Aqueous Solubility: It has limited solubility in water, with experimental values around 1162
mg/L at 20 °C.[4][6] This low aqueous solubility is expected due to the hydrophobic nature of
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the tolyl group.

o Organic Solvent Solubility: It is readily soluble in common organic solvents such as alcohol.
[6] This allows for its versatile use in various organic synthesis reaction media.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development for
predicting a molecule's lipophilicity and its ability to cross biological membranes. The estimated
LogP for p-tolylacetaldehyde is approximately 2.24, suggesting moderate lipophilicity.[1][2][3][4]

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of p-tolylacetaldehyde rely on standard spectroscopic
techniques. While specific spectra should be obtained from dedicated databases like the SDBS
(Spectral Data Base System for Organic Compounds), the expected characteristics are well-
defined by its molecular structure.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For
p-tolylacetaldehyde, the most indicative absorption is the strong carbonyl (C=0) stretch.

C=0 Stretch: A strong, sharp peak is expected in the range of 1720-1740 cm~1. The exact
position can be slightly lowered due to conjugation with the aromatic ring.[10][11]

o Aldehydic C-H Stretch: A characteristic pair of medium-intensity peaks is anticipated around
2720 cm~* and 2820 cm~1, which is a definitive feature for an aldehyde.[10]

e Aromatic C-H Stretch: Peaks will appear above 3000 cm~1.

o Alkyl C-H Stretch: Peaks from the methyl and methylene groups will appear just below 3000
cm~L,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR:

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.thegoodscentscompany.com/data/rw1331071.html
https://m.chemicalbook.com/ChemicalProductProperty_DE_CB5299119.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB5299119.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5299119.htm
https://www.hmdb.ca/metabolites/HMDB29639
https://www.stolaf.edu/depts/chemistry/courses/toolkits/380/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_19%3A_Aldehydes_and_Ketones%3A_Nucleophilic_Addition_Reactions/19.14_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Aldehyde Proton (-CHO): A highly deshielded singlet or triplet (depending on coupling to
the adjacent CHz2) is expected far downfield, typically in the 9-10 ppm range.[11] This is
one of the most diagnostic signals.

o Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the
7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) ring system.

o Methylene Protons (-CHz-): The two protons adjacent to the carbonyl group will appear as
a doublet around 3.5-4.0 ppm.

o Methyl Protons (-CHs): A sharp singlet for the tolyl methyl group will be observed upfield,
around 2.3-2.4 ppm.

o BC NMR:

o Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will produce a
signal in the 190-200 ppm range.[10]

o Aromatic Carbons: Four signals are expected in the typical aromatic region of 120-150
ppm.

o Methylene Carbon (-CHz-): The carbon adjacent to the carbonyl will appear around 45-55
ppm.

o Methyl Carbon (-CHs): The tolyl methyl carbon will be the most upfield signal, around 20-
22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule.

e Molecular lon Peak (M*): The molecular ion peak should be observed at an m/z
corresponding to the molecular weight of the compound, approximately 134.

o Key Fragmentation: A prominent fragmentation pattern for aromatic aldehydes is the alpha-
cleavage, leading to the loss of the -CHO group or the entire acetaldehyde side chain. A
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significant peak at m/z 91, corresponding to the tropylium ion ([C7H7]*), is highly
characteristic of toluene-containing structures.

Experimental Determination of Physical Properties

The accurate determination of physical properties requires standardized, self-validating
protocols. The following sections describe the authoritative methodologies for measuring key
parameters.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically
<1°C) signifies high purity, while a broad and depressed range suggests the presence of
impurities. The capillary method is a standard technique that relies on precise temperature
control and visual observation of the phase transition.

Protocol:

Sample Preparation: A small amount of finely powdered, dry p-tolylacetaldehyde is packed
into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-
Hoover or digital equivalent) alongside a calibrated thermometer.

e Heating: The sample is heated rapidly to about 15-20°C below the expected melting point
(32-40°C).

o Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal
equilibrium.

o Recording: The temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is
reported as Ta-To.

Workflow Diagram:
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Caption: Workflow for Melting Point Determination.
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Boiling Point Determination (Distillation Method)

Causality: The boiling point at a given pressure is a fundamental physical constant. Simple
distillation serves not only to purify the liquid but also to determine its boiling point. The
temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling
point.

Protocol:

o Apparatus Setup: A standard simple distillation apparatus is assembled, including a
distillation flask, condenser, and receiving flask. The thermometer bulb must be positioned
just below the side arm of the distillation head to accurately measure the temperature of the
vapor.

o Sample Charging: The distillation flask is charged with p-tolylacetaldehyde (not more than
two-thirds full) and boiling chips.

e Heating: The flask is heated gently.

» Equilibration: As the liquid boils, a ring of condensing vapor will rise. The heating is controlled
to ensure a slow and steady distillation rate (1-2 drops per second).

e Recording: The temperature is recorded when it becomes constant. This stable temperature,
observed while the liquid is actively distilling, is the boiling point. The atmospheric pressure
should also be recorded.

Workflow Diagram:
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Caption: Workflow for Boiling Point Determination.

Stability, Storage, and Handling

Proper handling and storage are paramount for maintaining the integrity of p-tolylacetaldehyde
and ensuring laboratory safety.

» Stability: Aldehydes are susceptible to oxidation, especially in the presence of air, which can
convert them to the corresponding carboxylic acid (p-tolylacetic acid). This process can be
accelerated by light and heat.
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o Storage Conditions: To mitigate degradation, p-tolylacetaldehyde should be stored under an
inert atmosphere (e.g., nitrogen or argon).[12] It is recommended to store it in a cool, dark,
and well-ventilated place.[12] For long-term storage, refrigeration in a freezer at -20°C is
advised.

o Safety Precautions:

o Hazard Statements: The compound is classified as a combustible liquid and may cause an
allergic skin reaction.

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye
protection.[2]

o Handling: Avoid breathing mist or vapors and prevent contact with skin and eyes. Keep
away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-
ventilated area.

Conclusion

p-Tolylacetaldehyde is a valuable chemical entity with well-defined physicochemical properties.
Its moderate lipophilicity, characteristic spectral signatures, and specific handling requirements
are all critical data points for scientists in pharmaceutical and industrial research.
Understanding these core properties, from its melting and boiling points to its solubility and
stability, is essential for its effective and safe utilization in synthesis, product development, and
scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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